2-Phenyl-6-(trifluoromethyl)quinolin-4-amine
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Overview
Description
2-Phenyl-6-(trifluoromethyl)quinolin-4-amine is a compound that belongs to the quinoline family, which is known for its diverse biological activities. This compound is characterized by the presence of a phenyl group at the 2-position, a trifluoromethyl group at the 6-position, and an amine group at the 4-position of the quinoline ring. The incorporation of the trifluoromethyl group is particularly significant as it often enhances the biological activity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6-(trifluoromethyl)quinolin-4-amine typically involves multiple steps, including cyclization, halogenation, and substitution reactions. One common method involves the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate to form 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones, which can then be converted into 4-bromo-2-(trifluoromethyl)quinolines . The final step involves the substitution of the bromine atom with an amine group under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-6-(trifluoromethyl)quinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or organometallic compounds.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Phenyl-6-(trifluoromethyl)quinolin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its ability to interact with various biological targets.
Medicine: Research has shown that derivatives of this compound exhibit significant antitumor activity by inhibiting microtubule polymerization, making it a promising candidate for cancer therapy
Industry: It is used in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-6-(trifluoromethyl)quinolin-4-amine involves its interaction with microtubules, which are essential components of the cell’s cytoskeleton. The compound acts as a microtubule-targeted agent, inhibiting their polymerization and disrupting the microtubule network within cells. This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells . Molecular docking studies have shown that the compound binds to the colchicine binding site on tubulin, reinforcing its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
Fluorinated Quinolines: These compounds share the quinoline core structure and often exhibit similar biological activities, such as antibacterial and antineoplastic properties.
2-(Trifluoromethyl)quinolin-4-amine Derivatives: These derivatives have been studied for their antitumor activities and are structurally similar to 2-Phenyl-6-(trifluoromethyl)quinolin-4-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1189106-21-5 |
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Molecular Formula |
C16H11F3N2 |
Molecular Weight |
288.27 g/mol |
IUPAC Name |
2-phenyl-6-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C16H11F3N2/c17-16(18,19)11-6-7-14-12(8-11)13(20)9-15(21-14)10-4-2-1-3-5-10/h1-9H,(H2,20,21) |
InChI Key |
YPLCJEDNOIEGAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(F)(F)F)C(=C2)N |
Origin of Product |
United States |
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